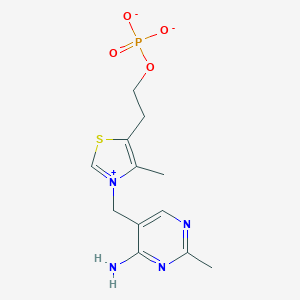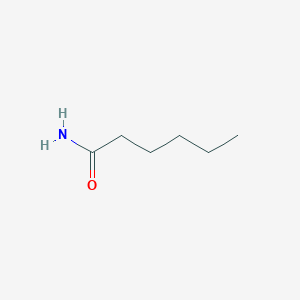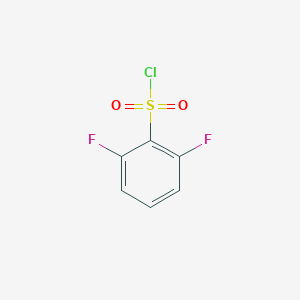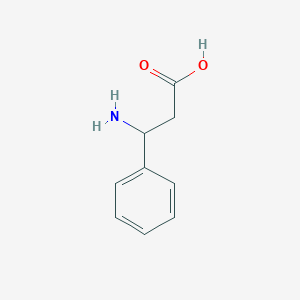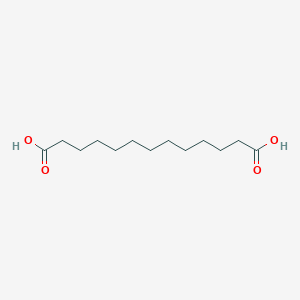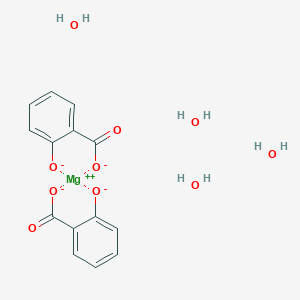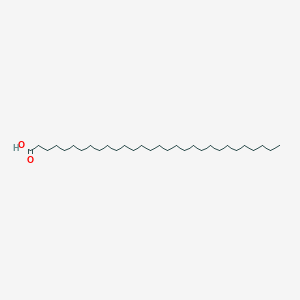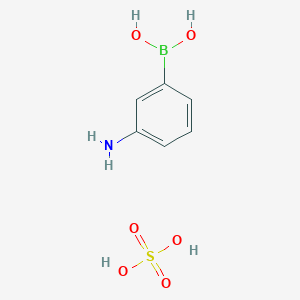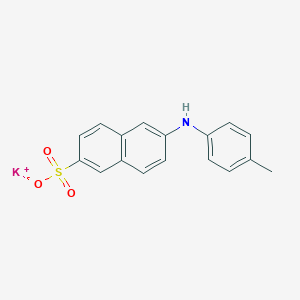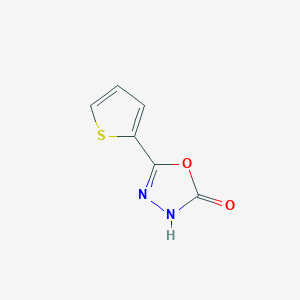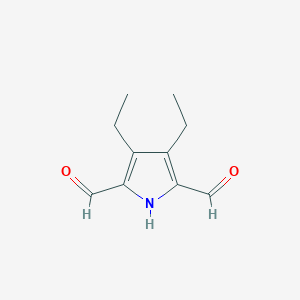
3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde
説明
“2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde” is a chemical compound with the CAS Number: 56139-74-3 . It has a molecular weight of 151.16 and its IUPAC name is 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde .
Molecular Structure Analysis
The molecular structure of “2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde” is represented by the linear formula: C8H9NO2 .Physical And Chemical Properties Analysis
“2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用
Synthesis and Derivatization Techniques
Synthesis Approaches
3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde can be synthesized through a convenient route involving hydrolysis with HgO–35% aq. HBF4–DMSO, yielding overall high yields. This method demonstrates the versatility of pyrrole-2,5-dicarbaldehydes in synthesis (Cadamuro et al., 1996).
Derivatization of Amino Acids
It has been used as a precolumn derivatization reagent for HPLC/UV detection of amino acids. This application highlights its utility in sensitive and specific detection techniques in analytical chemistry (Gatti et al., 2010).
Application in Porphyrin Synthesis
- Porphyrin Synthesis: It plays a crucial role in the synthesis of porphyrins. A '3 + 1' acid-catalytic condensation methodology using pyrrole-2,5-dicarbaldehyde has been developed for synthesizing various types of porphyrins, essential in biochemical and photophysical applications (Boudif & Momenteau, 1996).
Pharmaceutical and Biochemical Research
Template Synthesis of Macrocyclic Complexes
This compound has been used in the template synthesis of macrocyclic complexes, specifically in the formation of hexadentate uranyl(VI) Schiff-base macrocyclic complexes. This application is significant in coordination chemistry and potential therapeutic agents (Sessler et al., 1996).
Structural Studies and Synthesis
The compound is involved in the study and synthesis of various molecular structures, such as diethyl 2-(ter-butylimino)-2,5-dihydro-5-oxo-1-phenyl-1H-pyrrole-3,4-dicarboxylate, providing insights into molecular configuration and electronic structure (Yahyaei et al., 2017).
Analytical Chemistry Applications
- Trace Analysis in Dietary Supplements: It has been utilized for the determination of octopamine and tyramine traces in dietary supplements and phytoextracts by high-performance liquid chromatography, showcasing its role in ensuring the safety and efficacy of dietary supplements (Gatti et al., 2012).
Safety And Hazards
This compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H319, which means it causes serious eye irritation . The precautionary statements are P305+P351+P338, which mean that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
特性
IUPAC Name |
3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-7-8(4-2)10(6-13)11-9(7)5-12/h5-6,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEUCSJFRKWMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1CC)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



